Carbazeran

Cardiotonic Chronotropy Inotropy

Standard cardiotonic PDE inhibitors elevate heart rate, confounding force-specific cardiac studies. Carbazeran closes this gap with concurrent positive inotropy and negative chronotropy. • Negative chronotropy vs. amrinone/IBMX - enables sinoatrial automaticity dissociation. • 41.7-fold cAMP (IC50 4.1 μM) over cGMP (IC50 171 μM) selectivity - minimizes cGMP crosstalk. • Validated AOX1 probe: near-complete human 4-hydroxylation clearance; 8-fold higher cutaneous AO sensitivity than zoniporide. Supplied as >98% powder; -20°C storage; ambient shipping. For R&D only.

Molecular Formula C18H24N4O4
Molecular Weight 360.4 g/mol
CAS No. 70724-25-3
Cat. No. B1668340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazeran
CAS70724-25-3
SynonymsCarbazeran;  UK 31557;  UK-31557;  UK31557;  UK 31,557;  UK-31,557;  UK31,557.
Molecular FormulaC18H24N4O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H24N4O4/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17/h9-11,13H,4-8H2,1-3H3,(H,19,23)
InChIKeyQJGVXJYGDBSPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carbazeran: PDE2/PDE3 Inhibitor Overview


Carbazeran (CAS 70724-25-3, UK-31,557) is a small molecule phosphodiesterase (PDE) inhibitor with activity against PDE2 and PDE3 isoenzymes [1]. It functions as an aldehyde oxidase (AO) substrate and produces concentration-dependent positive inotropic responses in cardiac tissue, with an EC50 of 100 μM in isolated rabbit papillary muscle . Originally developed as a cardiotonic agent for heart failure research, Carbazeran has since been repurposed as a valuable probe substrate for investigating aldehyde oxidase 1 (AOX1)-mediated metabolism across species and tissue types [2].

Dual PDE2/3 inhibition Cardiac force/rate selectivity research
AOX1 probe substrate Species-dependent AO metabolism studies
cAMP-preferring PDE profile cAMP signaling pathway investigation context

Carbazeran: Why It Cannot Be Interchanged


Carbazeran exhibits a unique dual PDE2/PDE3 inhibitory profile combined with a species-dependent, AO-mediated metabolic clearance that distinguishes it from other cardiotonic PDE inhibitors. While many in-class compounds like milrinone and amrinone demonstrate positive chronotropic effects (increased heart rate), Carbazeran uniquely exerts a negative chronotropic effect (bradycardia) alongside its positive inotropic action, fundamentally altering its cardiac force/rate selectivity profile [1]. Furthermore, Carbazeran's near-complete presystemic clearance via AOX1-mediated 4-hydroxylation in humans—rendering it orally inactive—stands in stark contrast to PDE3-selective agents like milrinone, which maintain oral bioavailability [2]. These divergent pharmacological and metabolic properties preclude simple interchange with other PDE inhibitors, making Carbazeran a distinct tool for specific research applications rather than a generic cardiotonic substitute [3].

Chronotropic profile may shift: Carbazeran decreases atrial rate (negative chronotropy), whereas milrinone and amrinone increase rate, altering cardiac model interpretation.
Oral bioavailability context differs: near-complete human presystemic AO clearance contrasts with oral PDE3 inhibitors like milrinone, limiting in vivo oral study translation.
Multi-target pharmacology may require review: Na⁺,K⁺-ATPase inhibition and cAMP selectivity differ from pan-PDE or PDE3-selective agents, affecting pathway-response interpretation.

Carbazeran: Evidence vs. PDE Inhibitors


Force/Rate Selectivity: Carbazeran vs. Amrinone & IBMX

In direct head-to-head comparisons using isolated guinea pig right atria, Carbazeran is one of only two PDE inhibitors (along with buquineran) that produce a negative chronotropic effect (bradycardia) rather than the positive chronotropic effects typical of the class [1]. Amrinone and the non-selective PDE inhibitor isobutylmethylxanthine (IBMX) both increased atrial rate to a similar extent as the β-adrenoceptor agonist isoprenaline [2]. Carbazeran's unique force-specific profile—increasing contractile force while decreasing rate—represents a differentiated cardiotonic phenotype [3].

Force/Rate Selectivity
Head-to-head
Carbazeran: negative chronotropy (bradycardia)
Amrinone/IBMX: positive chronotropy
Unique force-specific cardiotonic phenotype for sinoatrial node studies
Isolated guinea pig right atria
Cardiotonic Chronotropy Inotropy Force-rate selectivity

cAMP-Selective PDE Inhibition

Carbazeran exhibits selective inhibition of cAMP hydrolysis (IC50 = 4.1 μM) over cGMP hydrolysis (IC50 = 171 μM) in rabbit heart ventricles, representing a 41.7-fold selectivity [1]. In contrast, classic non-selective PDE inhibitors such as theophylline, papaverine, and the less selective milrinone increase tissue levels of both cAMP and cGMP indiscriminately [2]. While Carbazeran is classified alongside milrinone as 'less selective' compared to PDE3-specific agents like CI-914, its cAMP preference distinguishes it from pan-PDE inhibitors [3].

cAMP Selectivity
Head-to-head
41.7-fold
cAMP vs cGMP
cAMP-selective signaling pathway investigation context
cAMP IC50 4.1 μM; cGMP 171 μM in rabbit ventricle
Phosphodiesterase inhibition cAMP cGMP PDE2 PDE3

Oral Bioavailability vs. Milrinone

Carbazeran undergoes extensive, species-dependent presystemic metabolism that profoundly impacts its oral bioavailability. In dogs, systemic bioavailability is approximately 68% with metabolism primarily via O-demethylation, whereas in humans, bioavailability is not measurable due to near-complete first-pass clearance via AOX1-mediated 4-hydroxylation of the phthalazine moiety [1]. This metabolic liability renders Carbazeran orally inactive in humans, in stark contrast to the PDE3 inhibitor milrinone, which maintains clinically useful oral bioavailability and is approved for oral administration in heart failure [2]. This species difference has established Carbazeran as a key probe substrate for characterizing AOX1 activity in preclinical species and human tissues [3].

Human Oral Bioavailability
Head-to-head
Carbazeran: not measurable (~0%)
Milrinone: adequate for oral dosing
Oral inactivity defines utility as AOX1 probe substrate
Human volunteers; species-dependent AO clearance
Bioavailability Aldehyde oxidase Presystemic metabolism Species difference

Skin Aldehyde Oxidase Activity

Carbazeran serves as a validated substrate for quantifying aldehyde oxidase (AO) activity in extrahepatic tissues, with direct comparative data available against zoniporide. In fresh full-thickness human skin explants from 13 individual donors, Carbazeran is metabolized to 4-hydroxycarbazeran at an average rate of 1.301 pmol•mg skin⁻¹•h⁻¹, compared to 0.164 pmol•mg skin⁻¹•h⁻¹ for zoniporide—representing an approximately 8-fold higher turnover rate for Carbazeran [1]. Both substrates exhibit significant interindividual variability (3- to 6-fold) and are inhibited by >90% with 100 μM hydralazine, confirming AO-specific metabolism [2].

Skin AO Turnover
Head-to-head
~8-fold
higher vs zoniporide
Higher turnover supports cutaneous AO activity assays
1.301 pmol·mg⁻¹·h⁻¹; 13% turnover in 24h
Cutaneous metabolism Aldehyde oxidase Human skin Extrahepatic metabolism

Inotropic Potency Ranking

In a systematic comparison of PDE inhibitors for increasing paced guinea pig left atrial force, Carbazeran occupies a defined position in the potency hierarchy. The rank order of inotropic potency is: isoprenaline > ouabain > forskolin > pimobendan > IBMX > sulmazole > buquineran > carbazeran > milrinone > piroximone > amrinone [1]. Carbazeran is more potent than milrinone, piroximone, and amrinone but less potent than buquineran, sulmazole, and the non-PDE reference agents. Notably, Ro 13-6438 and enoximone were inactive in this assay system [2].

Inotropic Potency Rank
Reported rank
8th of 11
Moderate inotropic potency with distinct chronotropic signature
Paced guinea pig left atrial force; ranked above milrinone, amrinone
PDE inhibition Cardiotonic Potency ranking Guinea pig atria

Na⁺,K⁺-ATPase Inhibition vs. Amrinone

Beyond PDE inhibition, Carbazeran demonstrates off-target activity against cardiac Na⁺,K⁺-ATPase. In comparative studies, Carbazeran inhibits Na⁺,K⁺-ATPase activity with an IC50 of approximately 140 μM, while amrinone exhibits weaker inhibition with an IC50 of approximately 1,000 μM [1]. Both compounds also inhibit phosphodiesterase activity, with WIN 47,203 and carbazeran being the most potent PDE inhibitors among those tested, and amrinone the least [2].

Na⁺,K⁺-ATPase Inhibition
Head-to-head
~7-fold
vs amrinone
Additional off-target ion transport mechanism context
IC50 ≈ 140 μM vs amrinone ≈ 1,000 μM
Na⁺,K⁺-ATPase Cardiotonic mechanism Ion transport

Carbazeran: Key Research Applications


AOX1 Probe Substrate: Species Comparisons

Carbazeran is an established and validated probe substrate for quantifying aldehyde oxidase 1 (AOX1) activity across species and tissue types. Its near-complete human-specific 4-hydroxylation clearance and marked species difference in oral bioavailability (dog: 68%; human: not measurable) make it invaluable for assessing AOX1-mediated presystemic metabolism in drug discovery programs [1]. Researchers can utilize Carbazeran to benchmark in vitro-in vivo extrapolation (IVIVE) models for AO substrates, as demonstrated in chimeric humanized-liver mouse studies where Carbazeran 4-oxo metabolite formation accurately reflects human hepatocyte AO activity [2].

Force/Rate Selectivity in Atrial Models

Carbazeran is uniquely suited for experiments requiring a PDE inhibitor that increases contractile force while decreasing (rather than increasing) heart rate. In isolated guinea pig right atrial preparations, Carbazeran produces negative chronotropy (bradycardia), whereas comparators like amrinone and IBMX exhibit positive chronotropy [1]. This differential chronotropic signature enables researchers to dissect force-specific cardiotonic mechanisms and study the role of PDE inhibition in modulating sinoatrial node automaticity independent of adrenergic activation [2].

cAMP-Selective Signaling in Cardiac Tissue

Carbazeran inhibits cAMP hydrolysis (IC50 = 4.1 μM) with 41.7-fold selectivity over cGMP hydrolysis (IC50 = 171 μM) in rabbit heart ventricles [1]. This cAMP preference positions Carbazeran as a useful tool for studying cAMP-dependent signaling cascades in cardiac myocytes with reduced concurrent elevation of cGMP, unlike non-selective PDE inhibitors such as theophylline and papaverine that indiscriminately elevate both cyclic nucleotides [2]. Researchers investigating the relative contributions of cAMP versus cGMP pathways to cardiac contractility can leverage this selectivity profile.

Human Skin AO Activity Quantification

Carbazeran is a superior substrate for characterizing aldehyde oxidase activity in human skin and other extrahepatic tissues. With an average hydroxylation rate of 1.301 pmol•mg skin⁻¹•h⁻¹—approximately 8-fold higher than the alternative substrate zoniporide—Carbazeran provides greater assay sensitivity and dynamic range for detecting interindividual variability in cutaneous AO activity [1]. This application is particularly relevant for dermatological pharmacology studies, topical drug formulation assessment, and investigating the role of skin metabolism in xenobiotic clearance [2].

Application
Selection Property
Validation Focus
AOX1 probe substrate: species comparisons
Species-dependent AO metabolic clearance profile
IVIVE model benchmarking and AOX1 activity quantification
Force/rate selectivity in atrial models
Negative chronotropy with positive inotropy
Dissecting force-specific cardiotonic mechanisms independent of rate
cAMP-selective signaling in cardiac tissue
cAMP-preferring PDE inhibition over cGMP
cAMP-dependent signaling cascade studies in cardiac myocytes
Human skin AO activity quantification
High cutaneous AO turnover rate
Extrahepatic metabolism assessment in dermatological research

Technical Documentation Hub

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29 linked technical documents
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